(s)-2-Amino-3-benzyloxy-1-propanol

Catalog No.
S1533149
CAS No.
58577-88-1
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-2-Amino-3-benzyloxy-1-propanol

CAS Number

58577-88-1

Product Name

(s)-2-Amino-3-benzyloxy-1-propanol

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropan-1-ol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1

InChI Key

ZJUOMDNENVWMPL-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)COCC(CO)N

Synonyms

(2S)-2-Amino-3-(phenylmethoxy)-1-propanol; (S)-2-Amino-3-(phenylmethoxy)-1-propanol; (S)-2-Amino-3-benzyloxypropan-1-ol

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)N

(S)-2-Amino-3-benzyloxy-1-propanol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.235 g/mol. It is characterized by the presence of an amino group, a benzyloxy group, and a propanol structure. This compound is often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The compound is also known by several synonyms, including (S)-(-)-2-amino-3-benzyloxypropan-1-ol and h-d-ser bzl-ol .

(S)-2-Amino-3-benzyloxy-1-propanol doesn't have a known biological function or mechanism of action. It's primarily utilized as a chemical building block.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from incompatible chemicals.
  • Consult a safety data sheet (SDS) if available for specific handling and disposal procedures.
Typical for amino alcohols. These reactions can include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Acylation: The amino group can undergo acylation to form amides.
  • Nucleophilic substitutions: The hydroxyl group can be replaced under appropriate conditions.

The reactivity of this compound is influenced by its functional groups, making it versatile in synthetic organic chemistry .

  • Antimicrobial activity: Some amino alcohols show potential as antimicrobial agents.
  • Neuroprotective effects: Amino alcohols are sometimes studied for their neuroprotective properties.

Further research may be needed to fully elucidate the specific biological activities associated with this compound .

Several methods can be employed for the synthesis of (S)-2-amino-3-benzyloxy-1-propanol:

  • Starting from L-serine: This method involves the protection of the hydroxyl group followed by alkylation with benzyl bromide.
  • Reduction of corresponding ketones or aldehydes: This approach utilizes chiral catalysts or reagents to achieve enantioselectivity.
  • Using benzyloxy derivatives: The synthesis can involve the reaction of benzyloxy derivatives with amino acids or their derivatives under specific conditions.

These methods highlight the compound's versatility in synthetic routes .

(S)-2-Amino-3-benzyloxy-1-propanol serves primarily as an intermediate in organic synthesis. Its applications include:

  • Pharmaceutical development: It may be used in the synthesis of bioactive compounds.
  • Chemical research: Utilized in laboratories for various synthetic processes and studies on structure-activity relationships.

Due to its functional groups, it could also find applications in materials science and polymer chemistry .

Several compounds share structural similarities with (S)-2-amino-3-benzyloxy-1-propanol. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
(S)-2-Amino-1-butanolC4H11NOShorter carbon chain; used in similar syntheses
(S)-2-Amino-3-methoxypropanolC10H15NO3Contains a methoxy group instead of benzyloxy
(S)-2-Amino-3-hydroxybutanolC4H11NO2Hydroxyl group instead of benzyloxy

Uniqueness

(S)-2-Amino-3-benzyloxy-1-propanol is unique due to its specific combination of an amino group, a benzyloxy substituent, and a propanol backbone. This combination provides distinct reactivity patterns and potential biological activities that may not be present in simpler amino alcohols or those with different substituents .

Dates

Modify: 2023-08-15

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